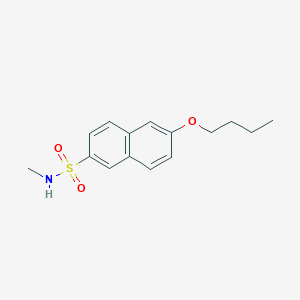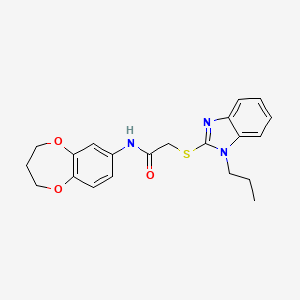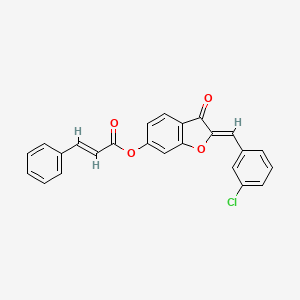
6-butoxy-N-methylnaphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-butoxy-N-methylnaphthalene-2-sulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers. This compound, in particular, has a unique structure that includes a naphthalene ring, which is a polycyclic aromatic hydrocarbon, making it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-butoxy-N-methylnaphthalene-2-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous because it uses readily available low-cost commodity chemicals and does not require additional pre-functionalization and de-functionalization steps . The reaction conditions often involve the use of ammonium carbamate as the nitrogen source and methanol as the solvent .
Industrial Production Methods
In industrial settings, the production of sulfonamides, including this compound, is streamlined to be efficient and environmentally friendly. The oxidative coupling method mentioned above is particularly favored due to its simplicity and reduced waste generation .
Analyse Des Réactions Chimiques
Types of Reactions
6-butoxy-N-methylnaphthalene-2-sulfonamide undergoes various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens or alkylating agents in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Applications De Recherche Scientifique
6-butoxy-N-methylnaphthalene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organosulfur compounds.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug design and discovery programs.
Industry: Utilized in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism by which 6-butoxy-N-methylnaphthalene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit enzymes like dihydropteroate synthetase, which is crucial for folate synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfenamides: Known for their use as vulcanization accelerators in the rubber industry.
Sulfinamides: Used in the synthesis of various organosulfur compounds.
Sulfonamides: Widely used in pharmaceuticals for their antibacterial properties.
Uniqueness
6-butoxy-N-methylnaphthalene-2-sulfonamide stands out due to its unique naphthalene ring structure, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C15H19NO3S |
|---|---|
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
6-butoxy-N-methylnaphthalene-2-sulfonamide |
InChI |
InChI=1S/C15H19NO3S/c1-3-4-9-19-14-7-5-13-11-15(20(17,18)16-2)8-6-12(13)10-14/h5-8,10-11,16H,3-4,9H2,1-2H3 |
Clé InChI |
KYXOALJXSNSZIV-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(4-methoxyphenoxy)acetyl]amino}-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B15108056.png)
![1-{[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}piperidine-4-carboxamide](/img/structure/B15108058.png)
![Ethyl N-[(ethoxycarbonylamino)-phenyl-methyl]carbamate](/img/structure/B15108063.png)
![2-Imino-1-(3-morpholin-4-yl-propyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (benzo[1,3]dioxol-5-ylmethyl)-amide](/img/structure/B15108064.png)
![ethyl 5-amino-1-[3-(2,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate](/img/structure/B15108070.png)
![(2Z)-2-(2-fluorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B15108072.png)
![methyl 4,5-dimethoxy-2-({(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate](/img/structure/B15108075.png)
![6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B15108079.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B15108086.png)
![N-(benzo[d][1,3]dioxol-5-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B15108093.png)
![N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide](/img/structure/B15108101.png)
![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B15108104.png)

